tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxyl group attached to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents under controlled conditions.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl esters in the presence of suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve precise control over reaction conditions and to scale up the production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
tert-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The presence of the fluorine atom and hydroxyl group allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
- tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Uniqueness
tert-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, enhancing its stability and selectivity in chemical reactions .
Properties
IUPAC Name |
tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKOAFETOZBLC-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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